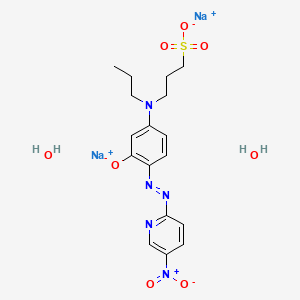
Nitro-PAPS (disodium dihydrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitro-PAPS (disodium dihydrate) is a highly sensitive colorimetric reagent primarily used for the detection of iron (Fe(II)) in various samples. It has a maximal absorption wavelength of 592 nm, making it suitable for the determination of iron in serum and other biological samples. Additionally, it can be used to detect micro molar levels of copper, zinc, nickel, cobalt, and vanadium .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nitro-PAPS (disodium dihydrate) involves the reaction of 2-(5-nitro-2-pyridylazo)-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol with sodium hydroxide to form the disodium salt. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of Nitro-PAPS (disodium dihydrate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is then crystallized and dried to obtain the disodium dihydrate form .
Analyse Chemischer Reaktionen
Types of Reactions
Nitro-PAPS (disodium dihydrate) primarily undergoes complexation reactions with metal ions. It forms stable complexes with iron (Fe(II)), copper, zinc, nickel, cobalt, and vanadium, which can be detected colorimetrically .
Common Reagents and Conditions
The common reagents used in these reactions include the metal ions (Fe(II), Cu, Zn, Ni, Co, V) and the Nitro-PAPS reagent itself. The reactions are typically carried out in aqueous solutions under controlled pH conditions to ensure the formation of stable complexes .
Major Products Formed
The major products formed from these reactions are the metal-Nitro-PAPS complexes, which exhibit distinct color changes that can be measured spectrophotometrically. These complexes are used for the quantitative determination of the respective metal ions in various samples .
Wissenschaftliche Forschungsanwendungen
Nitro-PAPS (disodium dihydrate) has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Nitro-PAPS (disodium dihydrate) involves the formation of a complex with metal ions. The compound contains a pyridylazo group that binds to the metal ion, resulting in a color change that can be measured spectrophotometrically. This color change is due to the alteration in the electronic structure of the compound upon binding to the metal ion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol (Br-PADAP): Another colorimetric reagent used for the detection of metal ions.
2-(5-Chloro-2-pyridylazo)-5-diethylaminophenol (Cl-PADAP): Similar to Br-PADAP, used for metal ion detection.
2-(5-Nitro-2-pyridylazo)-5-diethylaminophenol (Nitro-PADAP): A variant of Nitro-PAPS with different substituents on the phenol ring.
Uniqueness
Nitro-PAPS (disodium dihydrate) is unique due to its high sensitivity and specificity for iron (Fe(II)) detection. Its maximal absorption wavelength of 592 nm allows for precise and accurate measurements, making it a preferred choice in various analytical applications .
Eigenschaften
Molekularformel |
C17H23N5Na2O8S |
|---|---|
Molekulargewicht |
503.4 g/mol |
IUPAC-Name |
disodium;3-[4-[(5-nitropyridin-2-yl)diazenyl]-3-oxido-N-propylanilino]propane-1-sulfonate;dihydrate |
InChI |
InChI=1S/C17H21N5O6S.2Na.2H2O/c1-2-8-21(9-3-10-29(26,27)28)13-4-6-15(16(23)11-13)19-20-17-7-5-14(12-18-17)22(24)25;;;;/h4-7,11-12,23H,2-3,8-10H2,1H3,(H,26,27,28);;;2*1H2/q;2*+1;;/p-2 |
InChI-Schlüssel |
VJDLDDQLRNWBDX-UHFFFAOYSA-L |
Kanonische SMILES |
CCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)[N+](=O)[O-])[O-].O.O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



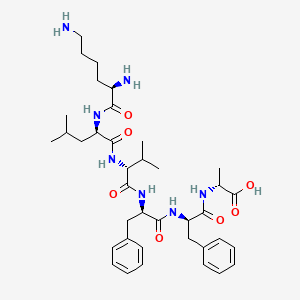
![2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12386905.png)
![sodium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12386912.png)

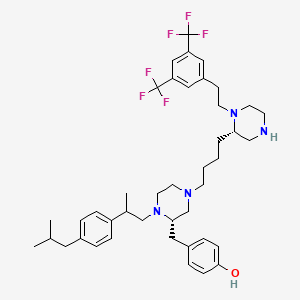
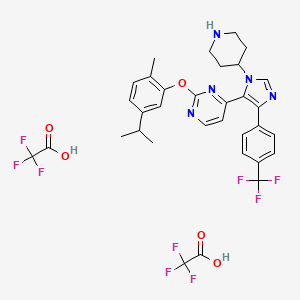
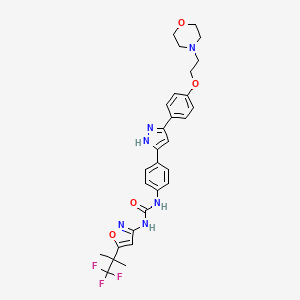
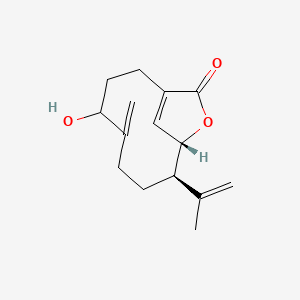
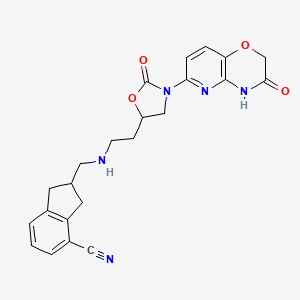
![N3-[(Tetrahydro-2-furanyl)methyl]uridine](/img/structure/B12386950.png)

![3,6-dihydroxy-1-oxo-4,7,8,9-tetrahydro-3H-cyclopenta[h]isochromene-5-carbaldehyde](/img/structure/B12386958.png)
![6-(2-chlorophenyl)-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12386964.png)
